molecular formula C14H32O4Si3 B101838 Methacryloyloxypropylbis(trimethylsiloxy)methylsilane CAS No. 19309-90-1

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane

Cat. No. B101838
CAS RN: 19309-90-1
M. Wt: 348.66 g/mol
InChI Key: HBOYQHJSMXAOKY-UHFFFAOYSA-N
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Description

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane is a silane compound with methacrylate functionality, which allows it to be used as a precursor for various polymeric materials. The methacrylate group can undergo polymerization, making it a valuable monomer for creating polymers with specific properties, such as those used in the sol-gel process or in the formation of organic-inorganic hybrid materials.

Synthesis Analysis

The synthesis of polymers using methacryloyloxypropyl-based monomers has been explored through various polymerization techniques. For instance, the reversible addition-fragmentation chain transfer (RAFT) polymerization of γ-methacryloxypropyltrimethoxysilane (γMPS) has been optimized to produce controlled polymer chains with low polydispersity indexes, indicating a successful synthesis of the desired structure . Anionic polymerization has also been utilized to prepare α-hydroxy-ω-carboxy-poly(methyl methacrylate) using an initiator derived from a siloxy-ethylphenyl compound, which further underscores the versatility of methacrylate monomers in polymer synthesis .

Molecular Structure Analysis

The molecular structure of methacryloyloxypropyl-based silanes is characterized by the presence of reactive methacrylate groups attached to a siloxane backbone. This structure is crucial as it imparts the ability to form copolymers with various monomers, leading to materials with a range of properties. The methacrylate groups are reactive sites for polymerization, while the siloxane provides inorganic characteristics to the resulting polymers.

Chemical Reactions Analysis

Methacryloyloxypropyl-based silanes are reactive and can be copolymerized with common monomers such as styrene, acrylonitrile, and methyl methacrylate. These reactions can proceed readily under UV irradiation at room temperature, forming hybrid resins with desirable properties such as good transparency and hardness . The ability to undergo copolymerization makes these silanes versatile in creating a variety of materials for different applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from methacryloyloxypropyl-based silanes are influenced by the nature of the copolymers formed. For example, resins obtained from the copolymerization of MPS and methyl methacrylate exhibit good transparency, scratch resistance, and toluene resistance, although they may lack flexibility . These properties are indicative of the potential applications of such materials in coatings, adhesives, and other areas where durability and chemical resistance are required.

Scientific Research Applications

Polymer Synthesis and Functionalization

  • Methacrylate derivatives have been used as initiators for group transfer polymerization (GTP), leading to the synthesis of macromonomers with aromatic hydroxyl functions, demonstrating their utility in creating polymers with specific functionalities (Heitz & Webster, 1991).
  • The presence of trimethylsiloxy terminated poly(dimethylsiloxane) in dispersion polymerizations of methyl methacrylate (MMA) facilitated the preparation of micron-sized, relatively monodisperse poly(MMA) particles, highlighting the role of siloxane-based compounds in polymer particle formation (Fujii, Minami, & Okubo, 2005).

Material Properties Enhancement

  • Studies have shown that methacrylate derivatives can be used to improve the compatibility and dispersion of high permittivity fillers within silicone elastomers, significantly enhancing their dielectric and mechanical properties, which is crucial for applications like electroactive polymers and actuators (Gale, Brook, & Skov, 2020).
  • The modification of methacrylates with bis(trimethylsiloxy)methylsilane groups has been explored to create hybrid nanocomposites through processes like hydrosilylation, offering a pathway to materials with combined organic and inorganic properties (Zhang & Laine, 2000).

properties

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O4Si3/c1-13(2)14(15)16-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOYQHJSMXAOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940983
Record name 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate
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Molecular Weight

348.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane

CAS RN

19309-90-1
Record name Methacryloxypropylbis(trimethylsiloxy)methylsilane
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Record name Methacryloyloxypropylbis(trimethylsiloxy)methylsilane
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Record name 2-Propenoic acid, 2-methyl-, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester
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Record name 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate
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Synthesis routes and methods

Procedure details

Into 63 parts of allyl methacrylate admixed with 0.04 part of chloroplatinic acid in the form of an isopropyl alcohol solution and heated at 60° 70° C. were added dropwise gradually 111 parts of 1,1,1,3,5,5,5-heptamethyl trisiloxane and, after completion of the dropwise addition of the silane compound, the mixture was heated at 90° C. for further 2 hours to complete the reaction. Thereafter, the reaction mixture was distilled under reduced pressure to be freed from the unreacted reactants and then filtered to give 1,1,1,3,5,5,5- heptamethyl-3-(3-methacryloxypropyl) trisiloxane, which is referred to as the compound B-1 hereinbelow, in a yield of 165 parts corresponding to 95% of the theoretical yield.
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